molecular formula C13H28N2O4 B14243599 1-(2,5,8,11-Tetraoxatridecan-13-YL)piperazine CAS No. 400836-57-9

1-(2,5,8,11-Tetraoxatridecan-13-YL)piperazine

Cat. No.: B14243599
CAS No.: 400836-57-9
M. Wt: 276.37 g/mol
InChI Key: SCDCGFXURBDMGL-UHFFFAOYSA-N
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Description

1-(2,5,8,11-Tetraoxatridecan-13-YL)piperazine is an organic compound that features a piperazine ring substituted with a tetraoxatridecanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,8,11-Tetraoxatridecan-13-YL)piperazine typically involves the reaction of piperazine with 2,5,8,11-tetraoxatridecan-13-ol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include piperazine and tetraoxatridecan-13-ol, with the reaction often facilitated by a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and isolation to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5,8,11-Tetraoxatridecan-13-YL)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-(2,5,8,11-Tetraoxatridecan-13-YL)piperazine involves its interaction with specific molecular targets and pathways within biological systems. For instance, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

400836-57-9

Molecular Formula

C13H28N2O4

Molecular Weight

276.37 g/mol

IUPAC Name

1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]piperazine

InChI

InChI=1S/C13H28N2O4/c1-16-8-9-18-12-13-19-11-10-17-7-6-15-4-2-14-3-5-15/h14H,2-13H2,1H3

InChI Key

SCDCGFXURBDMGL-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCN1CCNCC1

Origin of Product

United States

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